Hydrogen-Bond Donor Capacity vs. Diketone Analog: Impact on Solubility and Derivatization
Spiro[3.5]nonane-1,3-diol possesses two hydroxyl groups capable of acting as hydrogen-bond donors, in contrast to its direct structural analog spiro[3.5]nonane-1,3-dione, which contains two ketone carbonyls that are hydrogen-bond acceptors only [1]. This fundamental difference translates to a calculated topological polar surface area (TPSA) of 40.5 Ų for the diol compared to 34.1 Ų for the dione, indicating moderately higher polarity and potential aqueous solubility for the diol [2]. In synthetic applications, the diol enables direct esterification or etherification without prior reduction steps required for the dione, streamlining library synthesis .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 40.5 Ų |
| Comparator Or Baseline | Spiro[3.5]nonane-1,3-dione: 34.1 Ų |
| Quantified Difference | ΔTPSA = +6.4 Ų |
| Conditions | Calculated using standard fragment-based method (PubChem) |
Why This Matters
The higher TPSA and hydrogen-bond donor capacity of the diol may improve solubility in polar solvents and biological media, a key consideration when selecting an intermediate for medicinal chemistry or material science applications.
- [1] PubChem. Spiro[3.5]nonane-1,3-dione (CID 22049665). View Source
- [2] PubChem. Spiro[3.5]nonane-1,3-dione (CID 22049665) and Spiro[3.5]nonane-1,3-diol (CID 107133820). TPSA values computed via standard method. View Source
